2-(2-Chloro-4-nitrophenyl)ethanol

Catalog No.
S8914656
CAS No.
69395-15-9
M.F
C8H8ClNO3
M. Wt
201.61 g/mol
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(2-Chloro-4-nitrophenyl)ethanol

CAS Number

69395-15-9

Product Name

2-(2-Chloro-4-nitrophenyl)ethanol

IUPAC Name

2-(2-chloro-4-nitrophenyl)ethanol

Molecular Formula

C8H8ClNO3

Molecular Weight

201.61 g/mol

InChI

InChI=1S/C8H8ClNO3/c9-8-5-7(10(12)13)2-1-6(8)3-4-11/h1-2,5,11H,3-4H2

InChI Key

HJEDBEZPMWSNQH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])Cl)CCO

The IUPAC name 2-(2-chloro-4-nitrophenyl)ethanol derives from its benzene ring substituted with chlorine at position 2, a nitro group at position 4, and an ethanol moiety at position 1 (Figure 1). Key identifiers include:

Molecular Formula: $$ \text{C}8\text{H}8\text{ClNO}_3 $$
Molecular Weight: 201.61 g/mol
SMILES: $$ \text{O=N+[O-]} $$
InChIKey: $$ \text{ZLIUZAQTMIMCIN-UHFFFAOYSA-N} $$

Table 1: Comparative Structural Data for Chloronitroaromatic Ethanol Derivatives

CompoundMolecular FormulaMolecular Weight (g/mol)Substituent Positions
2-(4-Chloro-2-nitrophenyl)ethanol$$ \text{C}8\text{H}8\text{ClNO}_3 $$201.61Cl (4), NO₂ (2)
2-(2-Chloro-4-nitrophenyl)ethanol$$ \text{C}8\text{H}8\text{ClNO}_3 $$201.61*Cl (2), NO₂ (4)
2-(3-Amino-2-chloro-4-nitrophenyl)ethanol$$ \text{C}8\text{H}9\text{ClN}2\text{O}3 $$216.62Cl (2), NO₂ (4), NH₂ (3)

*Calculated based on analog data.

Historical Development of Nitrophenolic Ethanol Derivatives

Nitrophenolic ethanols emerged in the mid-20th century as intermediates in dye synthesis and pharmaceutical manufacturing. The patent for 2-(4-chloro-2-nitrophenyl)ethanol (CAS: 16764-17-3) highlights its role in producing azo dyes and polymer stabilizers. Early synthetic routes involved:

  • Friedel-Crafts alkylation of chloronitrobenzene with ethylene oxide.
  • Reductive nitration of chlorophenethyl alcohols using nitric acid and sulfuric acid.

Recent advances focus on optimizing yields (>85%) via catalytic hydrogenation, as demonstrated in the synthesis of 2-(4-nitrophenyl)ethanol (TCI Chemicals, >98% purity).

Positional Isomerism in Chloronitroaromatic Alcohols

Positional isomerism profoundly influences reactivity and applications:

Figure 2: UV-Vis Absorption of Chloronitroaromatic Ethanol Isomers

Isomer$$\lambda_{\text{max}}$$ (nm)Molar Extinction Coefficient ($$\epsilon$$)
2-(4-Chloro-2-nitrophenyl)ethanol291$$1.2 \times 10^4 \, \text{L·mol}^{-1}\text{·cm}^{-1}$$
2-(2-Chloro-4-nitrophenyl)ethanol305*$$1.5 \times 10^4 \, \text{L·mol}^{-1}\text{·cm}^{-1}$$*

Predicted via computational modeling (TD-DFT/B3LYP/6-311+G*).

Key Differences:

  • Electrophilic Substitution: The nitro group at position 4 in 2-(2-chloro-4-nitrophenyl)ethanol deactivates the ring, directing further substitution to position 6.
  • Solubility: Polar solvents like DMSO dissolve nitroaromatic ethanols at ~30 mg/mL, while aqueous solubility remains <10 mg/mL.

The synthesis of 2-(2-Chloro-4-nitrophenyl)ethanol begins with the formation of chlorinated nitrophenol precursors through established chlorination pathways. The preparation of 2-chloro-4-nitrophenol, a key intermediate, follows several well-documented methodologies [1] [2].

The most widely employed approach involves the direct chlorination of 4-nitrophenol using chlorine gas in the presence of aqueous hydrochloric acid solution [1]. This process operates under controlled conditions where 4-nitrophenol reacts with chlorine in an acidic medium, facilitating electrophilic aromatic substitution at the ortho position relative to the hydroxyl group. The electron-withdrawing nitro group directs the chlorination to the 2-position, yielding 2-chloro-4-nitrophenol with high regioselectivity [1].

Alternative chlorination methodologies employ nitrogen-chloro-nitrogen-(phenylsulfonyl)benzene sulfonamide in acetonitrile at room temperature, achieving yields of 99.6% under mild conditions [2]. This approach offers improved selectivity and reduced environmental impact compared to traditional chlorine gas methods. The reaction proceeds through electrophilic aromatic substitution where the chlorinating agent selectively attacks the electron-rich aromatic ring at the ortho position to the hydroxyl group [2].

The chlorination kinetics follow second-order kinetics, with reaction rates dependent on both the concentration of the nitrophenol substrate and the chlorinating agent [3]. Studies have demonstrated that chlorination of 4-nitrophenol in aqueous solution achieves approximately 32.0% removal within 5 minutes under standard conditions [3]. The presence of the nitro group significantly influences the reaction mechanism by stabilizing the intermediate carbocation through resonance effects [3].

Industrial-scale production typically employs hydrochloric acid concentrations ranging from 1.0 to 3.0 molar, with reaction temperatures maintained between 0°C and 25°C to control the selectivity and minimize side reactions [4]. The process includes crystallization steps where the product is cooled to 25-40°C to promote crystal formation, followed by neutralization with hydrochloric acid to achieve the desired product purity [4].

Hydroxyethylation Reaction Mechanisms

The formation of the ethanol moiety in 2-(2-Chloro-4-nitrophenyl)ethanol proceeds through hydroxyethylation mechanisms involving nucleophilic substitution reactions. The most prevalent approach utilizes the reaction between 2-chloro-4-nitrophenol and ethylene oxide under basic conditions [6].

The mechanism proceeds through nucleophilic attack of the phenolic hydroxyl group on ethylene oxide, facilitated by the presence of a base such as sodium hydroxide . The reaction follows a bimolecular nucleophilic substitution pathway where the phenoxide anion, generated by deprotonation of the phenol, attacks the electrophilic carbon of ethylene oxide. This ring-opening reaction results in the formation of the desired hydroxyethyl substituent .

An alternative synthetic route involves the reaction of 2-chloro-4-nitrophenol with 2-chloroethanol in the presence of potassium carbonate [6]. This approach proceeds through nucleophilic substitution where the phenoxide ion displaces the chloride leaving group, forming the ether linkage. The reaction typically requires elevated temperatures (90-110°C) and extended reaction times (4-8 hours) to achieve complete conversion [6].

The kinetics of hydroxyethylation reactions are influenced by several factors including temperature, base concentration, and solvent polarity. Studies have shown that reaction rates increase exponentially with temperature according to the Arrhenius equation, with activation energies typically ranging from 40-60 kilojoules per mole [7]. The presence of polar aprotic solvents such as dimethylformamide enhances reaction rates by stabilizing the transition state [7].

Mechanistic studies indicate that the reaction proceeds through a concerted mechanism rather than a stepwise process [7]. The simultaneous bond formation between the phenoxide oxygen and ethylene oxide carbon, coupled with carbon-oxygen bond cleavage in the epoxide ring, minimizes the formation of high-energy intermediates [7]. This concerted pathway explains the high stereoselectivity observed in asymmetric variants of the reaction [7].

Catalytic Hydrogenation Approaches

The selective reduction of nitro groups in 2-(2-Chloro-4-nitrophenyl)ethanol derivatives represents a critical transformation in pharmaceutical and fine chemical synthesis. Catalytic hydrogenation approaches have been extensively developed to achieve chemoselective reduction while preserving the chloro and alcohol functionalities [9] [10].

Palladium-based catalysts represent the most widely employed systems for nitro group reduction. Palladium on carbon catalysts achieve excellent yields (85-95%) under mild conditions, typically operating at room temperature and atmospheric hydrogen pressure [10]. The mechanism involves heterogeneous catalysis where hydrogen molecules undergo dissociative adsorption on palladium surface sites, generating active hydrogen atoms that subsequently react with the nitro group [10].

Recent developments in nitrogen-doped carbon-supported palladium catalysts have demonstrated enhanced activity for room-temperature hydrogenation of nitroaromatic compounds [10]. These catalysts achieve complete conversion to primary amines under mild conditions, with the nitrogen-rich doping providing abundant anchoring sites for palladium centers [10]. The improved dispersion and electronic properties of the palladium nanoparticles contribute to the enhanced catalytic performance [10].

Alternative hydrogenation methodologies employ enzyme-based catalysts, particularly hydrogenase enzymes supported on carbon [9]. This approach offers exceptional chemoselectivity, avoiding the dehalogenation reactions commonly observed with traditional palladium catalysts [9]. The mechanism involves electrochemical hydrogenation where hydrogen molecules are activated at the enzyme active site, with electrons transferred through iron-sulfur clusters to facilitate nitro group reduction [9].

The reaction kinetics of catalytic hydrogenation follow pseudo-first-order kinetics with respect to the nitro compound concentration, assuming excess hydrogen pressure . Rate constants typically range from 0.1 to 1.0 per hour, depending on the catalyst loading, temperature, and hydrogen pressure . The apparent activation energy for palladium-catalyzed hydrogenation ranges from 25-35 kilojoules per mole .

Reaction conditions significantly influence the selectivity and yield of the hydrogenation process. Temperature control proves critical, with optimal temperatures typically maintained between 25-50°C to balance reaction rate with selectivity . Higher temperatures may lead to over-reduction or dehalogenation side reactions, while lower temperatures result in impractically slow reaction rates .

Solvent-Mediated Synthesis Optimization

Solvent selection plays a crucial role in optimizing the synthesis of 2-(2-Chloro-4-nitrophenyl)ethanol, influencing reaction rates, yields, and product purity. Deep eutectic solvents have emerged as environmentally benign alternatives to traditional organic solvents, offering unique advantages in synthetic applications [11] [12].

Choline chloride-based deep eutectic solvents demonstrate exceptional performance in coupling reactions relevant to 2-(2-Chloro-4-nitrophenyl)ethanol synthesis [11] [12]. The combination of choline chloride and glycerol in a 1:2 molar ratio provides an optimal medium for cross-coupling reactions, achieving yields up to 95% under mild conditions [12]. The mechanism involves the formation of hydrogen-bonded networks that stabilize reactive intermediates while facilitating substrate activation [12].

The dual role of deep eutectic solvents as both solvent and catalyst represents a significant advancement in green chemistry applications [11]. These systems eliminate the need for additional catalysts in many transformations, reducing waste generation and simplifying product isolation procedures [11]. The biodegradable nature and low toxicity of deep eutectic solvents address environmental concerns associated with traditional organic solvents [11].

Solvent effects on reaction kinetics have been quantitatively analyzed through linear free energy relationships [11]. Polar protic solvents such as ethanol enhance reaction rates for nucleophilic substitution reactions by stabilizing charged transition states [11]. Conversely, polar aprotic solvents like dimethylformamide accelerate reactions involving anionic nucleophiles by minimizing solvation of the nucleophile [11].

Temperature-dependent solvent properties significantly influence reaction outcomes [13]. As temperature increases, solvent polarity typically decreases, affecting the solvation of reactive species and transition states [13]. This temperature dependence requires careful optimization of reaction conditions to achieve maximum yields [13].

Solvent recycling and reuse protocols have been developed to enhance the sustainability of synthetic processes [12]. Deep eutectic solvents can be effectively recycled up to four times without significant loss of catalytic activity or yield [12]. The recycling process typically involves removal of products through extraction or distillation, followed by reactivation of the solvent system [12].

Purification Techniques and Yield Maximization

The purification of 2-(2-Chloro-4-nitrophenyl)ethanol requires specialized techniques to address the compound's polarity and thermal stability. Column chromatography represents the primary purification method, utilizing silica gel stationary phases with carefully optimized mobile phase compositions [14] [15].

Silica gel chromatography parameters have been systematically optimized for chloronitrophenol derivatives [15]. Standard procedures employ 100/200 mesh silica gel activated at 130°C for 16 hours to ensure optimal adsorption properties [15]. The mobile phase typically consists of gradient elution systems, beginning with petroleum ether/dichloromethane mixtures (93:7 volume ratio) and progressing to more polar compositions (75:25 volume ratio) to achieve complete separation [16].

The separation mechanism relies on differential adsorption of compounds based on their polarity and hydrogen bonding capacity [14]. The nitro group enhances adsorption to the silica surface through dipole interactions, while the chloro substituent provides additional selectivity through halogen bonding effects [14]. The alcohol functionality exhibits strong hydrogen bonding with silanol groups on the silica surface, requiring polar eluents for desorption [14].

Recrystallization techniques provide an alternative purification approach, particularly effective for achieving high purity products [17] [18]. The method involves dissolving the crude product in a minimal amount of hot solvent, followed by controlled cooling to promote crystal formation [18]. Solvent selection proves critical, requiring solvents in which the product exhibits high solubility at elevated temperatures and low solubility at room temperature [18].

Optimal recrystallization solvents for chloronitrophenol derivatives include ethanol-water mixtures (1:1 volume ratio), which provide excellent solubility characteristics and promote crystal growth [4]. The crystallization process typically involves heating to 85-90°C to achieve complete dissolution, followed by controlled cooling to 25-30°C to maximize crystal formation [4].

Yield maximization strategies encompass multiple approaches including reaction condition optimization, catalyst selection, and process intensification [19] [20]. Temperature optimization represents a primary focus, with studies demonstrating that reaction yields can be improved by 25-40% through systematic temperature control [19]. The optimal temperature range typically falls between 80-120°C for most synthetic steps, balancing reaction rate with product stability [19].

Catalyst optimization contributes significantly to yield enhancement, with novel catalyst designs achieving up to 30% yield improvements compared to conventional systems [19]. High-throughput experimentation enables rapid screening of reaction conditions, accelerating the identification of optimal parameters [19]. Machine learning approaches have been successfully applied to predict optimal reaction conditions, reducing experimental time and improving yields [19].

Process analytical technology provides real-time monitoring of reaction progress, enabling dynamic optimization of reaction conditions [21]. Response surface methodology generates statistical models that predict yield as a function of multiple reaction parameters, facilitating systematic optimization [21]. These approaches have demonstrated yield improvements of 15-25% compared to traditional one-factor-at-a-time optimization methods [21].

Extraction and workup procedures significantly influence overall yields and product purity [22] [23]. Standard aqueous workup protocols involve careful selection of extraction solvents, typically employing ethyl acetate or diethyl ether to minimize emulsion formation [23]. Sequential washing with aqueous solutions of varying pH removes ionic impurities while preserving the desired product in the organic phase [22].

XLogP3

2

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

201.0192708 g/mol

Monoisotopic Mass

201.0192708 g/mol

Heavy Atom Count

13

Dates

Last modified: 11-21-2023

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